7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene
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Overview
Description
7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene is a natural product found in Cryptomeria japonica, Chimonanthus praecox, and other organisms with data available.
Scientific Research Applications
Renewable Polyurethanes from Plant-Oil-Derived Monomers
Research by Unverferth et al. (2013) discusses the use of a catalyzed polycondensation reaction involving fatty acid-derived dimethyl dicarbamates and diols as a non-isocyanate route to renewable polyurethanes. This process highlights the potential of utilizing plant-oil-derived dicarboxylic acids for sustainable polyurethane production (Unverferth, Kreye, Prohammer, & Meier, 2013).
Conformational Studies of MCP-1-enes
Akther et al. (2016) synthesized a series of MCP-1-enes, including 4,22-dihydroxy-1,2-dimethyl[2.10]MCP-1-ene, to study their conformational behavior. The structural analysis of these compounds provided insights into intramolecular and intermolecular hydrogen bonding, which is crucial for understanding the chemical properties and potential applications of these compounds (Akther, Islam, Rahman, Georghiou, Matsumoto, Tanaka, Thuéry, Redshaw, & Yamato, 2016).
Synthesis and Structure of Polyfulvene Derivatives
Schönholzer et al. (1980) conducted research on the structure of cationic poly(6,6-dimethylfulvene) and related model compounds. Their work contributes to understanding the polymerization and potential applications of such fulvene derivatives in various scientific fields (Schönholzer, Slongo, Rentsch, & Neuenschwander, 1980).
Organocatalysis by Triazabicyclodecene
Pratt et al. (2006) investigated 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for acyl transfer and ring-opening polymerization of cyclic esters. Their findings highlight the potential of TBD in catalyzing these reactions, offering a simple and accessible methodology for future studies in tailor-made polyesters (Pratt, Lohmeijer, Long, Waymouth, & Hedrick, 2006).
Synthesis of Cubebol from Carvone
Torii and Okamoto (1976) described the synthesis of cubebol from (−)-carvone, using key intermediates like 7,10-trans-2,6-epi-2-acetoxy-7-isopropyl-10-methyltricyclo[4.4.0.01,5]decan-4-one. This work demonstrates the potential of electrochemical acetoxylation in the synthesis of complex organic compounds (Torii & Okamoto, 1976).
Nanocatalysis with Triazabicyclo[4.4.0]dec-5-ene
Wu and Tian (2014) explored the immobilization of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene on magnetic γ-Fe2O3 nanoparticles as a recyclable nanocatalyst. This innovative approach is significant for the efficient and selective synthesis of organic carbonates, showcasing the potential of magnetic nanocatalysts in organic synthesis (Wu & Tian, 2014).
Spiro Compounds from Potato Tubers
Malmberg (1982) isolated new isoprenoid compounds, including 6,10-dimethylspiro[4,5]dec-6-ene-2,8-dione, from potato tubers infected with Phoma exigua. This research contributes to our understanding of natural product chemistry and the potential applications of these compounds in various fields (Malmberg, 1982).
properties
Product Name |
7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3 |
InChI Key |
SOZSXJHFVBBAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C |
synonyms |
oplodiol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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